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Cat. No.: B072560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methoxybenzenesulfonamide is a key organic intermediate and a structural motif present in

a variety of pharmacologically active compounds and functional materials. The inherent

chemical properties endowed by its electron-rich methoxy-substituted aromatic ring and the

versatile sulfonamide moiety make it a subject of significant interest in medicinal chemistry and

material science. Theoretical and computational chemistry provides a powerful lens through

which to understand the molecular structure, reactivity, and potential applications of this

compound, offering insights that complement and guide experimental research.

This technical guide provides an in-depth overview of the theoretical and computational studies

of 4-Methoxybenzenesulfonamide and its derivatives. It details the methodologies for

computational analysis, presents key quantitative data from these studies, and visualizes the

workflows involved. The information presented herein is intended to serve as a valuable

resource for researchers and professionals engaged in the study and application of

sulfonamide-based compounds.

Molecular Structure and Geometry
The molecular structure of 4-Methoxybenzenesulfonamide is characterized by a central

sulfonamide group (-SO₂NH₂) attached to a benzene ring, which is substituted with a methoxy

group (-OCH₃) at the para position. The geometry of this molecule, including bond lengths,
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bond angles, and dihedral angles, dictates its three-dimensional conformation and,

consequently, its interactions with biological targets or other molecules in a material matrix.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in

determining the optimized molecular geometry of 4-Methoxybenzenesulfonamide in the gas

phase. These calculations provide a foundational understanding of the molecule's intrinsic

structural parameters. While specific data for the parent 4-Methoxybenzenesulfonamide is

not readily available in the reviewed literature, the following table presents the optimized

geometrical parameters for a closely related derivative, N-(4-fluorophenyl)-4-
methoxybenzenesulfonamide, which serves as a representative example. These parameters

were determined by X-ray crystallography.
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Parameter Value

Bond Lengths (Å)

S1—O1 1.428 (2)

S1—O2 1.432 (2)

S1—N1 1.641 (2)

S1—C1 1.761 (3)

O3—C4 1.365 (4)

O3—C13 1.425 (5)

N1—C7 1.425 (3)

F1—C10 1.369 (3)

Bond Angles (°) **

O1—S1—O2 119.89 (12)

O1—S1—N1 107.02 (12)

O2—S1—N1 106.31 (12)

O1—S1—C1 108.41 (13)

O2—S1—C1 107.82 (13)

N1—S1—C1 106.67 (12)

C4—O3—C13 117.8 (3)

C7—N1—S1 123.83 (16)

Torsion Angles (°) **

C1—S1—N1—C7 68.4 (2)

C6—C1—S1—N1 -120.3 (2)

C5—C4—O3—C13 -173.8 (3)

Data for N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, a representative derivative.[1]
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Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of computational chemistry for studying the electronic structure of

molecules. A typical workflow for the theoretical analysis of 4-Methoxybenzenesulfonamide
involves geometry optimization, vibrational frequency calculations, and the analysis of frontier

molecular orbitals.

Protocol for DFT Analysis:

Molecular Structure Input: The initial molecular structure of 4-Methoxybenzenesulfonamide
is constructed using a molecular builder and is subjected to a preliminary energy

minimization using a molecular mechanics force field.

Geometry Optimization: The structure is then optimized at a higher level of theory. The

B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly employed for

sulfonamides, often paired with a Pople-style basis set such as 6-311G(d,p) or 6-

311++G(d,p), which includes polarization and diffuse functions to accurately describe the

electronic distribution.

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational

frequencies are calculated at the same level of theory. The absence of imaginary frequencies

confirms that the optimized structure corresponds to a true energy minimum. The calculated

frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation

and to aid in the assignment of vibrational modes.

Electronic Property Calculation: Single-point energy calculations are performed on the

optimized geometry to determine various electronic properties, including the energies of the

Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO), and to generate the Molecular Electrostatic Potential (MEP) map.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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